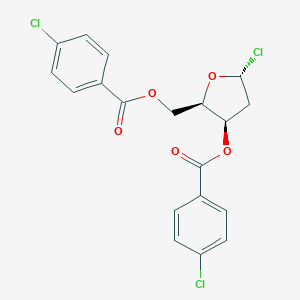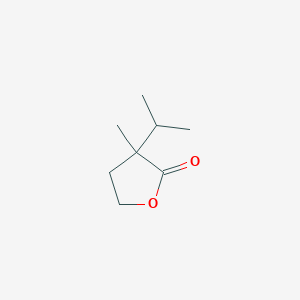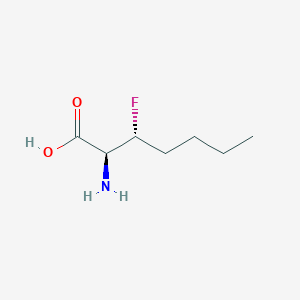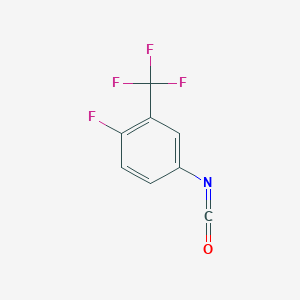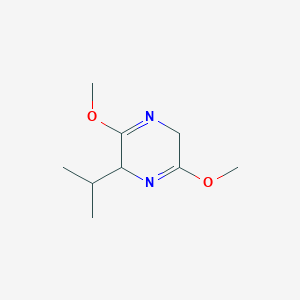
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate (BPQF) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. BPQF belongs to the quinazoline family of compounds and has been studied extensively for its unique properties and potential benefits.
Applications De Recherche Scientifique
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has shown potential as a therapeutic agent for cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate is not fully understood, but studies have shown that it acts as a kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). This inhibition leads to the suppression of cell proliferation and angiogenesis, making it a potential candidate for cancer treatment.
Effets Biochimiques Et Physiologiques
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate inhibits the growth of cancer cells and induces apoptosis. Additionally, 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has anti-tumor effects and can inhibit the growth of tumors in mice. 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has also been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate is its specificity for EGFR and VEGFR, making it a potential candidate for cancer treatment with fewer side effects. Additionally, 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has shown promising results in animal models of neurological disorders, making it a potential candidate for the treatment of these diseases. However, one limitation of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate. One direction is to study the potential of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate as a therapeutic agent for cardiovascular diseases. Another direction is to optimize the synthesis method of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate to improve its solubility and yield. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate and its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis method of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with 4-pentyl-2-nitroaniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with butylpiperazine to yield 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate. This synthesis method has been optimized to yield high purity and high yield of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate.
Propriétés
Numéro CAS |
129664-03-5 |
|---|---|
Nom du produit |
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate |
Formule moléculaire |
C25H36N4O5 |
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-(4-butylpiperazin-1-yl)-4-pentoxyquinazoline |
InChI |
InChI=1S/C21H32N4O.C4H4O4/c1-3-5-9-17-26-20-18-10-7-8-11-19(18)22-21(23-20)25-15-13-24(14-16-25)12-6-4-2;5-3(6)1-2-4(7)8/h7-8,10-11H,3-6,9,12-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
QTAIKANOBHRZAX-WLHGVMLRSA-N |
SMILES isomérique |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCCC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCCC.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCCC.C(=CC(=O)O)C(=O)O |
Synonymes |
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



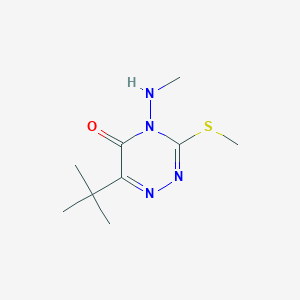
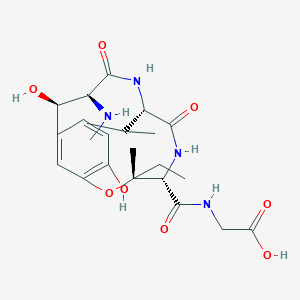
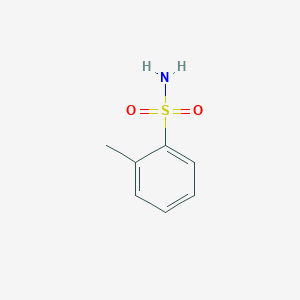
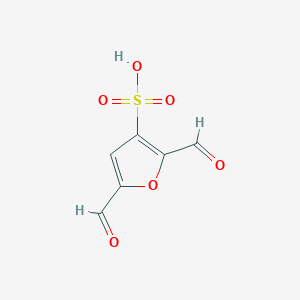
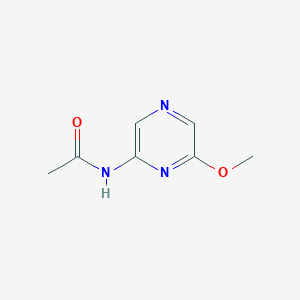
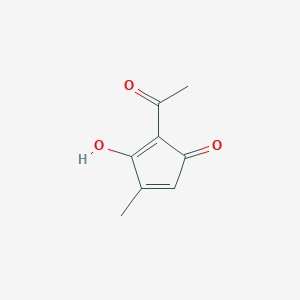
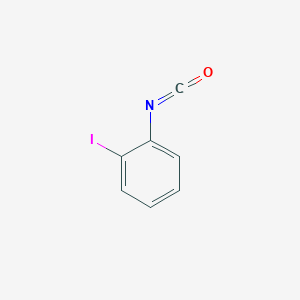
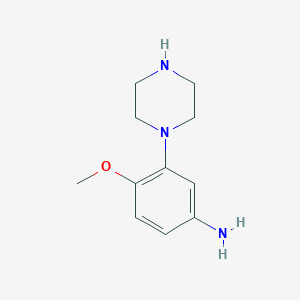
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
